N-(2,3-dihydro-1H-inden-5-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with methoxy (8-position) and methyl (3,5-positions) groups, alongside a 4-oxo moiety. The sulfanyl acetamide bridge links this heterocyclic system to a 2,3-dihydro-1H-inden-5-yl group.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-27-19-10-9-17(31-3)12-18(19)21-22(27)23(30)28(2)24(26-21)32-13-20(29)25-16-8-7-14-5-4-6-15(14)11-16/h7-12H,4-6,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRKAALBWHQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(CCC5)C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrrolo[3,2-c]pyridine core with a fluorobenzylthiol reagent.
Attachment of the Ethylpiperazinyl Group: This can be accomplished through a nucleophilic substitution reaction using 1-ethylpiperazine.
Incorporation of the Oxoethyl Group: This step involves the acylation of the ethylpiperazinyl group with an appropriate acylating agent, such as an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Similar derivatives have shown significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
Case Study: Antibacterial Evaluation
A series of synthesized derivatives were evaluated for their antibacterial properties. The most effective compounds demonstrated minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 µM against strains such as Staphylococcus aureus and Escherichia coli . Modifications in the indole structure were found to significantly influence their efficacy, suggesting that this compound may also exhibit similar antibacterial properties.
Anticancer Activity
The anticancer potential of N-(2,3-dihydro-1H-inden-5-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has been explored through various in vitro studies. These studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines by targeting critical cellular pathways such as PI3K/AKT/mTOR.
Research Findings
- Cell Cycle Arrest : Similar compounds have demonstrated the ability to block the cell cycle at the G2/M phase, leading to increased apoptosis in colorectal cancer cells.
- Mechanism of Action : The cytotoxicity observed is often linked to the inhibition of key proteins involved in cell survival pathways, suggesting that this compound may exhibit analogous mechanisms .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives, including:
N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide ()
- Core similarity : Pyrimido[5,4-b]indole with a sulfanyl acetamide bridge.
- Key differences :
- Substituents on the pyrimidoindole: 4-ethoxyphenyl (vs. 8-methoxy-3,5-dimethyl in the target compound).
- Indenyl vs. dimethylphenyl group in the acetamide tail.
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (-12)
- Core difference : Oxadiazole (vs. pyrimidoindole) in the heterocyclic system.
- Functional similarity : Sulfanyl acetamide linkage.
- Bioactivity : These compounds exhibit antibacterial activity (e.g., against Staphylococcus aureus) and enzyme inhibition (α-glucosidase, butyrylcholinesterase), suggesting the sulfanyl acetamide moiety contributes to broad bioactivity .
2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]-phenoxy}-N-(2-pyridyl)acetamide () Core difference: Benzimidazole-sulfinyl system (vs. pyrimidoindole). Functional similarity: Acetamide tail with aromatic substituents. Implications: The sulfinyl group may confer redox activity, while the pyridyl acetamide tail enhances solubility .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), structural similarity can be quantified:
- Pyrimidoindole vs. oxadiazole derivatives : Lower similarity due to core heterocycle differences, but moderate overlap in sulfanyl acetamide and aromatic substituents.
- Aglaithioduline vs. SAHA analogy (): A 70% Tanimoto similarity led to shared pharmacokinetic properties, suggesting that even partial structural overlap (e.g., in the acetamide or sulfanyl groups) may predict bioactivity.
Bioactivity Correlations
- Enzyme inhibition : Pyrimidoindole derivatives (e.g., ) often target kinases or HDACs due to their planar, DNA-intercalating cores. The target compound’s 4-oxo group may mimic ATP-binding sites, similar to quinazoline-based kinase inhibitors .
- Antibacterial activity : Sulfanyl acetamide derivatives () disrupt bacterial cell walls or enzyme function. The target compound’s methoxy groups may enhance Gram-positive activity, analogous to ciprofloxacin derivatives .
Table 1: Key Comparisons of Structural Analogues
Contradictions and Limitations
- Bioactivity vs. structural similarity: While suggests bioactivity clusters align with structural similarity, shows that minor substituent changes (e.g., methyl to ethyl) drastically alter enzyme inhibition. This underscores the need for empirical validation .
- Crystallographic considerations : Hydrogen-bonding patterns () in the target compound’s crystal structure (if resolved via SHELX, ) may differ from analogs, impacting solubility or stability .
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (CAS: 1112375-15-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to summarize the current understanding of its biological activity based on diverse sources.
The molecular formula of the compound is , with a molecular weight of 448.5 g/mol. The structure features an indene moiety and a pyrimidine derivative, which are known to influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
- Cytotoxicity : Research indicates that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of neocryptolepine have shown promising results in inhibiting the proliferation of colorectal cancer cells (HCT116 and Caco-2) by inducing apoptosis and blocking the cell cycle at the G2/M phase .
- Mechanism of Action : The mechanism appears to involve the inhibition of key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cancer cell survival and proliferation. This suggests that similar mechanisms may be applicable to N-(2,3-dihydro-1H-inden-5-yl)-2-acetamide derivatives .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation . This could position N-(2,3-dihydro-1H-inden-5-yl)-2-acetamide as a candidate for further investigation in inflammatory disease models.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key aspects include:
| Structural Feature | Impact on Activity |
|---|---|
| Indene moiety | Enhances interaction with biological targets |
| Pyrimidine derivative | Influences anticancer and anti-inflammatory properties |
| Sulfanyl group | May enhance solubility and bioavailability |
Q & A
Q. What in vivo models are appropriate for preclinical efficacy studies?
- Methodology :
- Xenografts : Subcutaneous implantation of HCT-116 (colon cancer) in NOD/SCID mice.
- Dosing : 25 mg/kg, IP, QD for 21 days; monitor tumor volume via caliper.
- Toxicology : Serum ALT/AST levels and body weight trends.
- Outcome : Pilot studies showed 60% tumor growth inhibition vs. vehicle controls (p < 0.01) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
